Dihydroeponemycin
Dihydroeponemycin
Dihydroeponemycin is a natural, irreversible inhibitor of proteasomal degradation of proteins that acts by binding the IFN-γ-inducible proteins LMP2 and LMP7, as well as the constitutive proteasome subunit X. It potently inhibits both the chymotrypsin-like and PGPH activity, with 10-fold less inhibition of trypsin-like activity. Dihydroeponemycin does not inhibit calpain or trypsin and has minor effects on cathepsin B and chymotrypsin at higher concentrations. It is cell-permeable and induces apoptosis in bovine aortic endothelial cells.
Dihydroeponemycin is an inhibitor of proteasome and antitumor reagent.
Dihydroeponemycin is an inhibitor of proteasome and antitumor reagent.
Brand Name:
Vulcanchem
CAS No.:
126463-64-7
VCID:
VC0005514
InChI:
InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1
SMILES:
CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO
Molecular Formula:
C20H36N2O6
Molecular Weight:
400.5 g/mol
Dihydroeponemycin
CAS No.: 126463-64-7
Cat. No.: VC0005514
Molecular Formula: C20H36N2O6
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Dihydroeponemycin is a natural, irreversible inhibitor of proteasomal degradation of proteins that acts by binding the IFN-γ-inducible proteins LMP2 and LMP7, as well as the constitutive proteasome subunit X. It potently inhibits both the chymotrypsin-like and PGPH activity, with 10-fold less inhibition of trypsin-like activity. Dihydroeponemycin does not inhibit calpain or trypsin and has minor effects on cathepsin B and chymotrypsin at higher concentrations. It is cell-permeable and induces apoptosis in bovine aortic endothelial cells. Dihydroeponemycin is an inhibitor of proteasome and antitumor reagent. |
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CAS No. | 126463-64-7 |
Molecular Formula | C20H36N2O6 |
Molecular Weight | 400.5 g/mol |
IUPAC Name | N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide |
Standard InChI | InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1 |
Standard InChI Key | IUDBVFIQSSOIDB-TWOQFEAHSA-N |
Isomeric SMILES | CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO |
SMILES | CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO |
Canonical SMILES | CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO |
Appearance | Assay:≥98%A powder |
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